molecular formula C19H16N6O3 B2525184 4-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-4H-chromene-2-carboxamide CAS No. 2034493-77-9

4-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-4H-chromene-2-carboxamide

Cat. No.: B2525184
CAS No.: 2034493-77-9
M. Wt: 376.376
InChI Key: BEJHNNVZYLAQBO-UHFFFAOYSA-N
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Description

4-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-4H-chromene-2-carboxamide is a synthetic complex organic compound designed for research applications, integrating two pharmaceutically relevant scaffolds: the 4-oxo-4H-chromene (chromone) and the [1,2,4]triazolo[4,3-b]pyridazine. The chromone-2-carboxamide core is a structure of significant interest in medicinal chemistry. Chromone derivatives are known to exhibit a wide range of biological activities and have been extensively investigated as inhibitors for various enzymes. Research indicates that chromone-2-carboxamide derivatives can function as potent inhibitors of enzymes like carbonic anhydrases , which are targets in oncology and other diseases . The chromone moiety provides a planar, aromatic framework that can engage in key interactions within enzyme active sites. The [1,2,4]triazolo[4,3-b]pyridazine heterocycle is an nitrogen-rich aromatic system that serves as a versatile scaffold in drug discovery. Compounds featuring the [1,2,4]triazolo[4,3-a]pyridine ring, a closely related analog, have been identified as novel chemotypes with sub-micromolar potency as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory enzyme in cancer immunotherapy . This suggests the triazolopyridazine component in this compound could contribute to interactions with heme-containing enzymes or other biological targets. Potential Research Applications and Value: • Enzyme Inhibition Studies: The molecular architecture suggests potential for investigating inhibition against a panel of enzymes, including carbonic anhydrases and other metalloenzymes, building upon established structure-activity relationships of chromone-carboxamides . • Oncology and Immunology Research: Given the documented activity of similar triazolopyridazine-based compounds as IDO1 inhibitors , this molecule may be of value in exploring immune-oncology pathways. • Chemical Biology and Probe Development: The compound's hybrid structure makes it a candidate for use as a chemical probe to study novel biological targets and signaling pathways, particularly those where chromone or triazolopyridazine scaffolds are known to interact. Important Notice: This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-oxo-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O3/c26-14-9-16(28-15-4-2-1-3-13(14)15)19(27)21-12-7-8-24(10-12)18-6-5-17-22-20-11-25(17)23-18/h1-6,9,11-12H,7-8,10H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJHNNVZYLAQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Core Structural Features and Potential Reactions

The compound combines three key structural motifs:

  • 4H-chromene-2-carboxamide (a coumarin derivative with an amide substituent)

  • triazolo[4,3-b]pyridazin-6-yl (a fused heterocyclic system)

  • Pyrrolidin-3-yl (a nitrogen-containing five-membered ring)

Chromene Core Formation

Coumarin derivatives like chromene are typically synthesized via cyclization reactions. For example:

  • Claisen-Schmidt condensation between salicylaldehyde and a ketone could form the chromene skeleton .

  • Subsequent amide bond formation (e.g., using coupling agents like HATU or EDCl) would introduce the carboxamide group.

Triazolo-Pyridazine Ring System

The triazolo[4,3-b]pyridazine core is a fused bicyclic system. Related compounds in the search results, such as those with triazolo[1,5-a]pyridine moieties , suggest synthesis strategies involving:

  • Cyclization of 1,2,4-triazoles with pyridazine precursors.

  • Cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce substituents .

Pyrrolidine Substituent

The pyrrolidin-3-yl group is likely introduced via nucleophilic substitution or reductive amination. For example:

  • Alkylation of a primary amine with a bromo-pyrrolidine.

  • Reductive amination of a ketone and amine .

Assembly of Final Compound

A convergent approach:

  • Coupling the triazolo-pyridazine moiety to the pyrrolidine ring.

  • Attaching the chromene amide via amide bond formation.

Amide Bond Formation

The chromene-2-carboxamide group is critical. Mechanistically:

  • Carboxylic acid activation (e.g., via mixed anhydride or active ester).

  • Nucleophilic attack by the amine (pyrrolidin-3-yl) to form the amide.

Heterocyclic Ring Formation

For the triazolo-pyridazine:

  • Cyclization involving nitrogen atoms in the triazole and pyridazine rings.

  • Transition-metal catalysis (e.g., palladium) for introducing substituents .

Potential Challenges and Considerations

  • Regioselectivity : Ensuring correct positioning of substituents on the triazolo-pyridazine ring.

  • Stability : Chromene derivatives may undergo photochemical reactions or degradation under harsh conditions.

  • Purification : The complexity of the structure may necessitate advanced chromatography techniques.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Key findings include:

  • Mechanism of Action :
    • Inhibition of tubulin polymerization disrupts mitotic spindle formation during cell division.
    • Induction of apoptosis through activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

  • In Vitro Studies :
    • The compound demonstrated IC50 values in the low micromolar range against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines, indicating potent anticancer activity.
    • A study reported that a derivative exhibited an IC50 of 0.83 ± 0.07 μM against A549 cells, showcasing its potential as a therapeutic agent .
  • In Vivo Efficacy :
    • Preliminary studies using animal models have shown promising antitumor activity, necessitating further exploration to confirm these findings and optimize dosing regimens.

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria:

  • Mechanism of Action :
    • Disruption of bacterial cell wall synthesis and inhibition of protein synthesis have been suggested as potential mechanisms.

Case Studies

  • Antibacterial Assays :
    • The compound showed significant activity against Staphylococcus aureus and other pathogenic strains, indicating its potential as an antibacterial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Key Findings :
    • The presence of specific substituents on the triazole ring significantly influences potency and selectivity.
    • Methyl groups at certain positions enhance cytotoxicity against cancer cells.

Mechanism of Action

The mechanism of action of 4-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core Differences :

  • The target’s triazolo[4,3-b]pyridazine (C₅H₃N₅) contains five nitrogen atoms, offering higher polarity and hydrogen-bonding capacity compared to the pyrazolo[3,4-b]pyridine cores (C₈H₅N₃) in analogs . This may enhance target binding in hydrophilic environments.
  • The pyrazolo[3,4-b]pyridine in and ’s compounds has fewer nitrogen atoms but includes substituents like phenyl and furan groups, which increase lipophilicity.

Chromene-Carboxamide Variations: The target’s 4-oxo-4H-chromene-2-carboxamide differs from the 2-oxo-2H-chromene-3-carboxamide in ’s compound. The 4-oxo group may stabilize the chromene’s keto-enol tautomer, affecting electron delocalization and binding interactions .

’s tetrahydro-pyridinone ring adds partial saturation, reducing aromaticity and possibly altering metabolic stability .

Hypothetical Pharmacological Implications

While direct activity data are absent, structural analysis suggests:

  • Target Affinity : The triazolo-pyridazine core’s nitrogen-rich structure may improve binding to ATP-binding pockets in kinases compared to pyrazolo-pyridine analogs.
  • Solubility vs. Permeability : The target’s higher nitrogen content (~390.4 Da) may reduce cell permeability compared to ’s compound (374.4 Da) but enhance aqueous solubility .
  • Metabolic Stability: The pyrrolidine linker in the target could mitigate rapid oxidation compared to ’s tetrahydro-pyridinone, which may be prone to ring-opening metabolism .

Biological Activity

The compound 4-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-4H-chromene-2-carboxamide is a novel synthetic derivative belonging to the class of chromenes, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of the compound features a chromene backbone fused with a triazole and pyridazine moiety. The synthesis typically involves multi-step reactions that integrate these diverse heterocycles to yield the final product. The specific synthetic routes can vary but often include cyclization and condensation reactions that facilitate the formation of the chromene core along with the attached functional groups.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromene derivatives. For instance, compounds structurally similar to our target have demonstrated significant cytotoxic effects against various cancer cell lines. Notably, derivatives with similar scaffolds exhibited IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .

Table 1: Anticancer Activity of Related Chromene Derivatives

CompoundCell LineIC50 (μM)
22iA5490.83
22iMCF-70.15
22iHeLa2.85

The mechanism of action appears to involve apoptosis induction through caspase activation and disruption of cell cycle progression, particularly at the G2/M phase .

Enzyme Inhibition

Chromenes have also been investigated for their ability to inhibit key enzymes involved in cancer progression. For example, they have shown potential as inhibitors of topoisomerases and other targets such as DPP-IV, which plays a role in glucose metabolism . The specific compound may exhibit similar inhibitory profiles based on its structural characteristics.

Table 2: Enzyme Inhibition Profiles of Chromene Derivatives

EnzymeCompoundIC50 (nM)
Dipeptidyl Peptidase IV (DPP-IV)MK-043118
Topoisomerase I4a<10

Case Studies

Several case studies have documented the biological activity of chromene derivatives:

  • Case Study on Anticancer Activity : A study evaluated a series of chromene derivatives against various cancer cell lines, revealing that modifications at specific positions significantly enhanced their cytotoxicity. The most potent analogs were found to induce apoptosis via caspase-dependent pathways .
  • Enzyme Inhibition Study : Another investigation focused on the DPP-IV inhibitory activity of triazole-fused chromenes. It was found that certain substitutions increased selectivity and potency, suggesting a structure-activity relationship that could be exploited for therapeutic development .

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